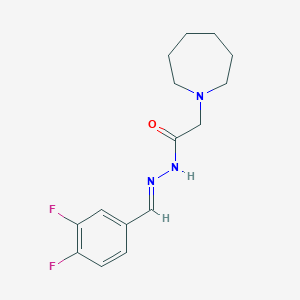![molecular formula C19H14N2O2S B5512396 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5512396.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a thiazole ring and a benzofuran ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Benzofuran is a heterocyclic compound as well, consisting of fused benzene and furan rings .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a thiazole ring (a ring containing carbon, nitrogen, and sulfur atoms) and a benzofuran ring (a ring containing oxygen and carbon atoms) connected by a carboxamide group (a functional group derived from carboxylic acid). The 4-methylphenyl group would be attached to the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups and overall structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound , have been recognized for their antimicrobial properties. They are known to be effective against a variety of bacterial strains. The structure of thiazole allows for interaction with bacterial enzymes, disrupting their function and leading to the inhibition of bacterial growth .
Anticancer Properties
The thiazole moiety is a common feature in many anticancer agents. Research has indicated that modifications of the thiazole ring can lead to compounds with potent antitumor activities. These compounds can interfere with the proliferation of cancer cells and induce apoptosis, making them valuable in cancer research and therapy .
Antiretroviral Applications
Thiazole derivatives have been utilized in the development of antiretroviral drugs. Their ability to inhibit viral replication makes them candidates for treating diseases like HIV/AIDS. The compound’s structural features may be explored to enhance its efficacy as an antiretroviral agent .
Anti-Inflammatory and Analgesic Effects
Compounds containing thiazole rings have shown significant anti-inflammatory and analgesic effects. They can modulate inflammatory pathways and reduce pain sensation, which is beneficial in the treatment of chronic inflammatory diseases .
Neuroprotective Effects
Thiazole derivatives have potential applications in neuroprotection. They may contribute to the prevention of neurodegenerative diseases by protecting neuronal cells from damage. This is particularly relevant in conditions such as Alzheimer’s disease .
Antioxidant Activity
Some thiazole compounds exhibit antioxidant properties, which are crucial in combating oxidative stress in cells. These antioxidants can neutralize free radicals, thereby preventing cell damage and contributing to the maintenance of cellular health .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various targets, including enzymes like carbonic anhydrases .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with active site residues, leading to inhibition of the target’s function .
Biochemical Pathways
Thiazole derivatives have been reported to impact a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-6-8-13(9-7-12)15-11-24-19(20-15)21-18(22)17-10-14-4-2-3-5-16(14)23-17/h2-11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYXMHKDFWDUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5512339.png)
![ethyl 4-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5512350.png)
![2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5512355.png)

![4-chloro-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5512367.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5512374.png)
![N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5512397.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5512404.png)

![5-benzyl-1-(4-methylphenyl)-4-[(3E)-3-pentenoyl]-2-piperazinone](/img/structure/B5512415.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)